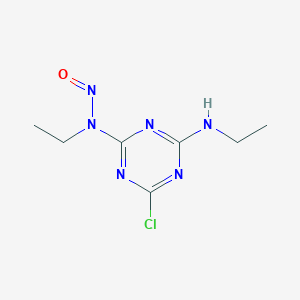

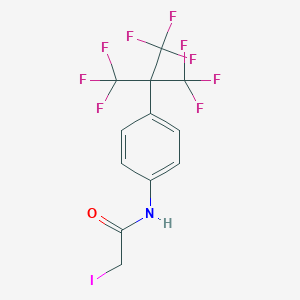

6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H12ClN5 . It has an average mass of 201.657 Da and a monoisotopic mass of 201.078125 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a molecularly imprinted polymer for CAT (a similar compound) was prepared by the polymerization of methacrylic acid (MAA) as a functional monomer and ethylene glycol dimethacrylate (EDMA) as a cross-linker with a template molecule (CAT) in dimethyl formamide (DMF) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine include a density of 1.3±0.1 g/cm3, boiling point of 388.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.7±3.0 kJ/mol, flash point of 188.5±23.2 °C, and index of refraction of 1.606 . It has 5 H bond acceptors, 2 H bond donors, 3 freely rotating bonds, and no Rule of 5 violations .Scientific Research Applications

Prediction of N-Nitrosamine Formation Pathways in Pharmaceuticals

N-Nitrosamines, including N-Nitrososimazine, have been found in pharmaceuticals, impacting the global supply of relevant pharmaceutical products . The prediction of N-nitrosamine contamination is an important step in preventing pharmaceutical contamination by DNA-reactive impurities for the production of high-quality pharmaceuticals . In silico software is expected to be useful for developing methods to assess the risk of N-nitrosamine formation from pharmaceuticals .

Determination of N-Nitrosamines in Medicines

A reliable method for determining N-Nitrosamines in medicines has been developed using Disposable Pipette Extraction (DPX) followed by high performance liquid chromatography-mass spectrometry (HPLC-MS) analysis . This method reduces solvent consumption and residue generation, enhancing environmental sustainability according to green chemistry principles .

Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs)

If an N-Nitrosamine is formed under certain reaction conditions, the information gained can be used as part of the risk assessment and also provides a starting point for the development of a process to synthesize a discrete sample for further testing .

Mechanism of Action

Target of Action

It’s known that nitrosamines, in general, can interact with various biological molecules, potentially leading to carcinogenic effects .

Mode of Action

N-Nitrososimazine, like other nitrosamines, is believed to undergo bioactivation and carcinogenesis . The biochemical mechanisms of the carcinogenicity and the structure-activity relationship of the nitrosamines have been studied by many investigators .

Biochemical Pathways

Nitrosamines are known to be involved in various nitrogen metabolism pathways . They can form nitrogen-nitrogen bonds, which are found in many natural products and clinical drugs .

Result of Action

Nitrosamines, in general, are known to have carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Nitrososimazine. For instance, in agricultural areas where nitrogen fertilizers and pesticides are heavily used, nitrosamines have been detected in groundwater, indicating that these compounds can persist and potentially cause harm in the environment .

properties

IUPAC Name |

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVLOVNSJIXWJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215253 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine | |

CAS RN |

6494-81-1 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)